5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
CAS No.:
Cat. No.: VC16550788
Molecular Formula: C24H32O13
Molecular Weight: 528.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32O13 |
|---|---|
| Molecular Weight | 528.5 g/mol |
| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
| Standard InChI | InChI=1S/C24H32O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-5,8,12,14-16,18-21,23-26,28-31H,6-7H2,1-3H3/t12?,14?,15-,16?,18-,19?,20+,21-,23?,24-/m1/s1 |
| Standard InChI Key | KGMSRZWXVCWNDF-HDZYXSGISA-N |
| Isomeric SMILES | COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| Canonical SMILES | COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the flavonoid glycoside family, featuring a chromen-4-one backbone substituted with hydroxyl, methoxy, and glycosyl moieties. The core structure includes:
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A chromen-4-one ring (positions 4a–8a) with a ketone group at position 4.
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A 3-hydroxy-4,5-dimethoxyphenyl group at position 3, contributing to its polyphenolic character.
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A 6-methoxy group and 5-hydroxy group on the chromenone ring.
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A β-D-glucopyranosyl unit linked via an ether bond at position 7, characterized by the (2R,3R,4S,5S,6R) configuration .
The glycosylation at position 7 enhances water solubility, a critical factor for bioavailability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | 5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| SMILES | COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
| InChIKey | LNQCUTNLHUQZLR-UHFFFAOYSA-N |
Natural Occurrence and Biosynthesis
Distribution in Iris Species
This compound has been identified in three Iris species:
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Iris dichotoma (vesper iris): Aerial parts and underground storage organs.
Its accumulation correlates with plant developmental stages and environmental stressors, particularly heavy metal exposure .
Biosynthetic Pathway
The biosynthesis involves two key phases:
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Aglycone Formation: The flavonoid skeleton is synthesized via the phenylpropanoid pathway, with chalcone synthase (CHS) and chalcone isomerase (CHI) catalyzing early steps.
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Glycosylation: UDP-dependent glycosyltransferases (UGTs) attach the glucosyl moiety to the aglycone. In Iris domestica, CuCl₂ stress upregulates UGT706L-family enzymes, enhancing glycoside production .
Table 2: CuCl₂-Induced Glycoside Production in Iris domestica
| Treatment | Tectoridin (mg/g) | Iridin (mg/g) |
|---|---|---|
| Control | 0 | 0 |
| 1.2 mM CuCl₂ | 1.14 | 0.95 |
Physicochemical and Spectral Properties
Solubility and Stability
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Thermal Stability: Decomposes at 215–220°C (DSC data).
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pH Sensitivity: Stable at pH 5–7; degrades under strongly acidic or alkaline conditions.
Spectroscopic Characterization
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UV-Vis: at 268 nm (chromenone ring) and 325 nm (conjugated phenolic system).
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MS (ESI-): [M-H]⁻ peak at m/z 521.2, consistent with molecular weight .
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¹H NMR: Key signals include δ 6.85 (s, H-2'), δ 6.45 (s, H-8), and δ 5.12 (d, J = 7.2 Hz, H-1'').
Research Challenges and Future Directions
Knowledge Gaps
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No in vivo toxicity or pharmacokinetic data available.
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Synthetic routes remain unexplored; current isolation yields are <0.01% from plant material .
Priority Research Areas
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